molecular formula C16H24N4O B12262971 N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12262971
M. Wt: 288.39 g/mol
InChI Key: FRAHUGPPIISVDS-UHFFFAOYSA-N
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Description

N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutanecarbonyl group attached to a piperidine ring, and a dimethylpyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclobutanecarbonyl group: This can be achieved through the reaction of cyclobutanecarboxylic acid with a suitable reagent like thionyl chloride to form cyclobutanecarbonyl chloride.

    Attachment to piperidine: The cyclobutanecarbonyl chloride is then reacted with piperidine to form the cyclobutanecarbonylpiperidine intermediate.

    Formation of the pyrimidinyl group: The dimethylpyrimidinyl group is synthesized separately, often starting from a pyrimidine derivative.

    Coupling reaction: The final step involves coupling the cyclobutanecarbonylpiperidine intermediate with the dimethylpyrimidinyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(cyclobutylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide
  • N-{2-[1’-(cyclobutanecarbonyl)-3,4-dihydrospiro[benzopyran-1,4’-piperidin]-3-yl]ethyl}acetamide

Uniqueness

N-(1-cyclobutanecarbonylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

cyclobutyl-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C16H24N4O/c1-12-9-17-16(18-10-12)19(2)14-7-4-8-20(11-14)15(21)13-5-3-6-13/h9-10,13-14H,3-8,11H2,1-2H3

InChI Key

FRAHUGPPIISVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3CCC3

Origin of Product

United States

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